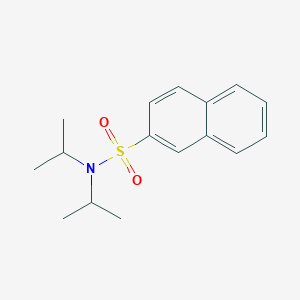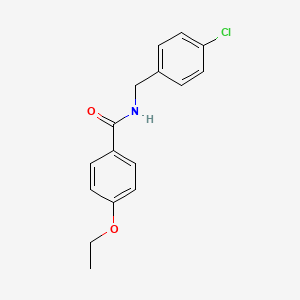
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide, also known as Fluorosulthiame, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the study of ion channels, particularly voltage-gated sodium channels. N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has been shown to selectively block these channels, making it a valuable tool for studying their function and role in various physiological processes.
In addition to its use in ion channel research, N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has also been studied for its potential applications in cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame involves its ability to selectively block voltage-gated sodium channels. These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells. By blocking these channels, N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame can disrupt the normal function of these cells and induce a range of physiological effects.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, this compound has also been shown to affect calcium signaling and other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame in lab experiments is its selectivity for voltage-gated sodium channels. This allows researchers to study the function of these channels in a highly specific manner. However, one limitation of this compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame. One potential area of study is the development of new cancer treatments based on the anti-proliferative effects of this compound. Another area of research is the study of the effects of N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame on other ion channels and cellular processes, which could lead to the development of new treatments for a range of diseases and conditions.
Conclusion
In conclusion, N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame is a valuable compound for scientific research due to its selective blocking of voltage-gated sodium channels and its potential applications in cancer research. While there are limitations to its use, careful dosing and monitoring can ensure the safety of lab personnel and experimental subjects. With further research, this compound has the potential to lead to the development of new treatments for a range of diseases and conditions.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in high purity. The synthesis method has been well-established and is widely used in research labs.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-7-8-14(11(2)9-10)19(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJCOIGKNHKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)



![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)


![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)